N-Oxide abiraterone sulfate

CYP2C8 inhibition Drug-drug interaction Metabolite profiling

N-Oxide Abiraterone Sulfate is the sulfate-conjugated N-oxide metabolite accounting for ~43% of total abiraterone exposure. It is pharmacologically inactive toward CYP17A1, making it an indispensable, compound-specific reference standard. Unlike other metabolites, its weak CYP2C8 inhibition (IC50 5.4–5.9 µM) enables accurate DDI risk stratification. Essential for regulatory-compliant bioanalytical method validation, ANDA submissions, and therapeutic drug monitoring, its distinct chromatographic behavior prevents erroneous clinical predictions when substituted. Supplied with full characterization for traceability to USP/EP standards.

Molecular Formula C24H31NO5S
Molecular Weight 445.6 g/mol
Cat. No. B15141522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oxide abiraterone sulfate
Molecular FormulaC24H31NO5S
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)OS(=O)(=O)O
InChIInChI=1S/C24H31NO5S/c1-23-11-9-18(30-31(27,28)29)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(26)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,27,28,29)/t18-,19-,21-,22-,23-,24+/m0/s1
InChIKeyAEEMBGRHVQPUBV-VJLLXTKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Oxide Abiraterone Sulfate: Inactive Circulating Metabolite for Pharmacokinetic and Drug Interaction Studies


N-Oxide abiraterone sulfate (A-NO-Sul) is the sulfate-conjugated N-oxide metabolite of abiraterone, formed via sequential N-oxidation by CYP3A4 and sulfation by SULT2A1 [1]. As a major circulating metabolite in human plasma, A-NO-Sul accounts for approximately 43% of total abiraterone-related drug exposure following oral administration of abiraterone acetate [2]. Unlike the parent compound abiraterone and the active metabolite Δ4-abiraterone (D4A), A-NO-Sul is pharmacologically inactive toward CYP17A1 and serves as a critical analytical reference standard for bioanalytical method development, therapeutic drug monitoring, and drug-drug interaction assessments [3].

Why Abiraterone Metabolites Cannot Be Substituted: N-Oxide Abiraterone Sulfate as Analytical Gold Standard


Generic substitution among abiraterone-related compounds is scientifically invalid due to fundamental differences in CYP inhibitory profiles and analytical behavior. Abiraterone and its metabolites exhibit distinct CYP2C8 inhibition potencies spanning over two orders of magnitude, with abiraterone sulfate (A-Sul) demonstrating an IC50 of 0.044-0.15 µM compared to A-NO-Sul at 5.4-5.9 µM . This divergence directly impacts drug-drug interaction liability assessments, where using the wrong analytical reference standard would yield erroneous clinical predictions . Furthermore, the five major metabolites (abiraterone, D4A, 5αA, A-Sul, A-NO-Sul) exhibit different chromatographic retention behaviors and ionization efficiencies, necessitating compound-specific reference standards for validated LC-MS/MS quantification . The use of N-oxide abiraterone sulfate as a certified reference standard is essential for regulatory-compliant bioanalytical method validation, ANDA submissions, and therapeutic drug monitoring applications [1].

N-Oxide Abiraterone Sulfate: Quantitative Comparative Evidence for Scientific Selection


CYP2C8 Inhibition: 36-Fold Weaker Than Abiraterone Sulfate, 3-Fold Weaker Than Abiraterone

In human liver microsome assays, N-oxide abiraterone sulfate demonstrates an IC50 of 5.4-5.9 µM for CYP2C8 inhibition. This is 36- to 134-fold weaker than the potent CYP2C8 inhibition exhibited by abiraterone sulfate (IC50 0.044-0.15 µM) and approximately 2- to 3.7-fold weaker than the parent compound abiraterone (IC50 1.6-2.9 µM) . The prodrug abiraterone acetate also inhibits CYP2C8 with IC50 values of 1.3-3.0 µM. CYP2C8 inhibition by all tested compounds was reversible and time-independent .

CYP2C8 inhibition Drug-drug interaction Metabolite profiling

Plasma Exposure Equivalence vs. Abiraterone Sulfate: Each Accounts for ~43% of Total Exposure

Following oral administration of 14C-abiraterone acetate, N-oxide abiraterone sulfate and abiraterone sulfate each account for approximately 43% of total circulating drug exposure in human plasma, together comprising approximately 86% of all abiraterone-related species [1]. The remaining exposure is distributed among parent abiraterone, Δ4-abiraterone (D4A), and 3-keto-5α-abiraterone. Formation of A-NO-Sul is mediated by CYP3A4 (N-oxidation) followed by SULT2A1 (sulfation) [2]. Pharmacokinetic parameters in healthy Chinese subjects were reported for the first time in 2022, establishing validated LC-MS/MS methodology with a calibration range of 30-3000 ng/mL for A-NO-Sul .

Pharmacokinetics Therapeutic drug monitoring Bioanalytical method validation

Analytical Stability: Validated Plasma Storage Conditions for LC-MS/MS Quantification

In a validated LC-MS/MS method for simultaneous quantification of abiraterone and five metabolites including A-NO-Sul, comprehensive stability parameters were established. The method demonstrated intra- and inter-batch accuracy of 87.6-113.8% for all analytes with precision below 14.0% CV . Critically, A-NO-Sul remained stable in human plasma at room temperature for 4 hours, on wet ice for 8 hours, at -80°C for 42 days, over three freeze-thaw cycles, and under auto-sampler conditions (4°C) for 48 hours post-preparation . The validated concentration range for A-NO-Sul was 30-3000 ng/mL, with low matrix effects and high recovery achieved .

Bioanalytical method validation LC-MS/MS Stability

Primary Application Scenarios for N-Oxide Abiraterone Sulfate Reference Standard


Bioanalytical Method Development and Validation for Multi-Analyte Pharmacokinetic Studies

N-oxide abiraterone sulfate serves as an essential analytical reference standard for developing and validating LC-MS/MS methods that simultaneously quantify abiraterone and its five major metabolites. Validated methods achieve calibration ranges of 30-3000 ng/mL for A-NO-Sul with intra- and inter-batch accuracy of 87.6-113.8% and precision below 14.0% CV . The compound's validated stability parameters in human plasma (RT 4h; wet ice 8h; -80°C 42d; 3 freeze-thaw cycles; 4°C 48h post-preparation) support robust bioanalytical workflows .

CYP2C8-Mediated Drug-Drug Interaction Liability Assessment

A-NO-Sul serves as a comparator control in drug-drug interaction (DDI) studies evaluating CYP2C8 inhibition potential. With an IC50 of 5.4-5.9 µM against CYP2C8—significantly weaker than abiraterone sulfate (0.044-0.15 µM) and abiraterone (1.6-2.9 µM)—A-NO-Sul provides a reference point for distinguishing clinically meaningful CYP2C8 inhibition from negligible metabolite contributions . This differential inhibition profile supports accurate DDI risk stratification in regulatory submissions.

Therapeutic Drug Monitoring in Abiraterone-Treated Prostate Cancer Patients

As a major circulating metabolite accounting for approximately 43% of total abiraterone-related exposure, A-NO-Sul is a required analytical target in comprehensive therapeutic drug monitoring (TDM) assays . Validated LC-MS/MS methods enable simultaneous quantification of A-NO-Sul alongside abiraterone, D4A, 5αA, and A-Sul, supporting clinical pharmacokinetic studies and personalized dosing optimization in metastatic castration-resistant prostate cancer patients .

Quality Control and Regulatory Compliance for ANDA Submissions

A-NO-Sul reference standards manufactured under ISO17034 accreditation are utilized for analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for generic abiraterone acetate formulations . The compound can be used as a reference standard with traceability to pharmacopeial standards (USP or EP) where feasible, supporting regulatory-compliant impurity profiling and bioequivalence studies .

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